molecular formula C10H7N5S B1461080 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 13925-53-6

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No. B1461080
CAS RN: 13925-53-6
M. Wt: 229.26 g/mol
InChI Key: KRFNVVUNRUOGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a chemical compound with the molecular formula C10H7N5S . It has an average mass of 229.261 Da and a monoisotopic mass of 229.042221 Da .

Scientific Research Applications

Medicinal Chemistry

Triazolo[4,5-d]pyrimidines have been found to have significant applications in medicinal chemistry . They have been used in the development of drugs for c-Met inhibition , which is a promising target for cancer therapy. They also show GABA A modulating activity , which could be beneficial in the treatment of neurological disorders.

Antiviral Applications

Pyrimidine and its derivatives, including triazolo[4,5-d]pyrimidines, have been proven to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.

Anticancer Applications

Triazolo[4,5-d]pyrimidines have shown potential in anticancer applications . Their structural similarity to DNA bases such as adenine and guanine could explain their effectiveness in this field.

Antioxidant Applications

Triazolo[4,5-d]pyrimidines have also been found to have antioxidant activity . This property could be useful in the development of drugs for diseases caused by oxidative stress.

Antimicrobial Applications

Triazolo[4,5-d]pyrimidines have demonstrated antimicrobial activity . This suggests they could be used in the development of new antimicrobial agents.

Neuroprotection and Anti-inflammatory Activity

Studies have been conducted to explore the neuroprotection and anti-inflammatory activity of the triazolo-pyrimidine hybrid on human microglia and neuronal cell models .

Fluorescent Probes

Triazolo[4,5-d]pyrimidines have been used as fluorescent probes . This application could be beneficial in various fields, including biological imaging and diagnostics.

Structural Units of Polymers

Triazolo[4,5-d]pyrimidines have been incorporated into polymers for use in solar cells . This demonstrates their potential in the field of materials science and renewable energy.

Future Directions

The future directions for research on 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol could include further exploration of its synthesis, detailed structural analysis, investigation of its chemical reactivity, elucidation of its mechanism of action, comprehensive analysis of its physical and chemical properties, and evaluation of its safety and hazards. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .

properties

IUPAC Name

3-phenyl-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5S/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFNVVUNRUOGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640630
Record name 3-Phenyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

CAS RN

13925-53-6
Record name 3-Phenyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Reactant of Route 2
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Reactant of Route 3
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Reactant of Route 4
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Reactant of Route 5
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Reactant of Route 6
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.